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Compound of Interest

Compound Name: 4-Hydroxyatomoxetine

Cat. No.: B019935

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyatomoxetine is the primary active metabolite of atomoxetine, a selective
norepinephrine reuptake inhibitor widely prescribed for the treatment of Attention-
Deficit/Hyperactivity Disorder (ADHD). Formed predominantly by the polymorphic cytochrome
P450 2D6 (CYP2D6) enzyme, 4-hydroxyatomoxetine is pharmacologically active and
equipotent to its parent compound in inhibiting the norepinephrine transporter (NET). This
guide provides a comprehensive overview of the structural formula, synthesis, metabolism, and
pharmacological properties of 4-hydroxyatomoxetine, with a focus on quantitative data and
detailed experimental methodologies relevant to professionals in drug development and
scientific research.

Chemical Structure

The structural formula of 4-hydroxyatomoxetine is presented below, alongside its parent
compound, atomoxetine, for comparative purposes. The key structural difference is the addition
of a hydroxyl group at the para-position of the phenoxy ring.

Atomoxetine

e Molecular Formula: C17H2:NO
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e |[UPAC Name: (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine[1]
4-Hydroxyatomoxetine

e Molecular Formula: C17H21NOz2

o |[UPAC Name: 3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters for atomoxetine and
4-hydroxyatomoxetine is provided in the table below. These properties are crucial for
understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the

metabolite.
4-
Property Atomoxetine Hydroxyatomoxetin Reference
(5
Molecular Weight (
255.35 271.35 [11[2]
g/mol)
Protein Binding (%) 98.7 66.6 [3]
Primary Metabolizing
CYP2D6 UGTs [2]
Enzyme
Bioavailability (%) 63 (EMSs), 94 (PMs) - [4]
Half-life (t%2) (hours) ~5 (EMs), ~21 (PMs) - [5]

EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6

Metabolism and Pharmacogenomics

The metabolic pathway of atomoxetine to 4-hydroxyatomoxetine and its subsequent
elimination is a critical aspect of its pharmacology, heavily influenced by pharmacogenomics.

Metabolic Pathway
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Atomoxetine is primarily metabolized in the liver to 4-hydroxyatomoxetine via aromatic
hydroxylation, a reaction catalyzed by the CYP2D6 enzyme. This metabolite is then rapidly
conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTSs) to form 4-
hydroxyatomoxetine-O-glucuronide, which is then excreted in the urine. A minor metabolic
pathway involves N-demethylation of atomoxetine by CYP2C19 to form N-
desmethylatomoxetine.

Metabolism of Atomoxetine

Atomoxetine

CYP2C19 (minor)

4-Hydroxyatomoxetine N-desmethylatomoxetine

4-Hydroxyatomoxetine-O-glucuronide

Click to download full resolution via product page

Metabolic pathway of atomoxetine.

Influence of CYP2D6 Polymorphism

The activity of the CYP2D6 enzyme is highly variable within the population due to genetic
polymorphisms. Individuals can be classified as poor metabolizers (PMs), intermediate
metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). This
genetic variability significantly impacts the pharmacokinetics of atomoxetine. In CYP2D6 PMs,
the formation of 4-hydroxyatomoxetine is significantly reduced, leading to higher plasma
concentrations and a longer half-life of the parent drug, atomoxetine.
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Pharmacological Activity

4-Hydroxyatomoxetine is an active metabolite that exhibits a pharmacological profile similar
to its parent compound.

Norepinephrine Transporter Inhibition

Both atomoxetine and 4-hydroxyatomoxetine are potent and selective inhibitors of the
norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic
concentration of norepinephrine, which is believed to be the primary mechanism of action in the
treatment of ADHD. 4-Hydroxyatomoxetine has been shown to be equipotent to atomoxetine
in its ability to inhibit norepinephrine reuptake.

Compound NET Ki (nM) SERT Ki (nM) DAT Ki (nM) Reference

Atomoxetine 5 77 1451 [6]

Ki: Inhibition constant; NET: Norepinephrine Transporter; SERT: Serotonin Transporter; DAT:
Dopamine Transporter.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis,
characterization, and evaluation of 4-hydroxyatomoxetine.

Synthesis of 4-Hydroxyatomoxetine

The following protocol is based on a patented synthetic route.

Step 1: Synthesis of (R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-
aminopropane oxalate

e To a solution of (R)-N,N-dimethylamino-1-phenylpropanol in dimethylacetamide, slowly add
sodium hydride at 10-15°C.

e Add 4-fluoro-3-methyl acetophenone to the reaction mixture.

o Raise the temperature to 25-35°C and maintain for 12 hours.
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e Adjust the pH to 4-5 with acetic acid.
e The resulting solid is filtered, washed with ethyl acetate, and dried to afford the product.

Step 2: Oxidation to (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-
aminopropane

Dissolve the product from Step 1 in methylene dichloride.

Add acetic acid and m-chloroperoxybenzoic acid (m-CPBA) at 25-35°C.

Maintain the reaction for 8 hours, with additional portions of m-CPBA added as needed.

Quench the reaction with 10% sodium bisulfite solution.
Step 3: Conversion to 4-Hydroxyatomoxetine

e The product from Step 2 is subjected to further chemical transformations, including
demethylation and hydrolysis, to yield 4-hydroxyatomoxetine.

In Vitro Metabolism of Atomoxetine in Human Liver
Microsomes

This protocol describes the procedure to study the formation of 4-hydroxyatomoxetine from
atomoxetine using human liver microsomes.

Materials:

Pooled human liver microsomes (HLMS)

Atomoxetine

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Potassium phosphate buffer (pH 7.4)

Acetonitrile (for quenching)
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e Internal standard (for LC-MS/MS analysis)

Procedure:

Prepare a stock solution of atomoxetine in a suitable solvent (e.g., methanol or DMSO).

 In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final protein concentration) in
potassium phosphate buffer at 37°C for 5 minutes.

« Initiate the reaction by adding the NADPH regenerating system and atomoxetine (at various
concentrations to determine kinetics) to the pre-incubated microsomes.

 Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

o Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an
internal standard.

o Centrifuge the samples to pellet the protein.

e Analyze the supernatant for the presence and quantity of 4-hydroxyatomoxetine using a
validated LC-MS/MS method.
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Workflow for In Vitro Metabolism of Atomoxetine
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Workflow for in vitro metabolism.
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Norepinephrine Transporter (NET) Radioligand Binding
Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-
hydroxyatomoxetine for the norepinephrine transporter.

Materials:

Cell membranes prepared from a cell line stably expressing the human norepinephrine
transporter (hNET), such as HEK293-hNET cells.

» Radioligand specific for NET, for example, [3H]nisoxetine.

» 4-Hydroxyatomoxetine (test compound).

o Desipramine or another known NET inhibitor (positive control).

o Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, pH 7.4).

o Glass fiber filters.

¢ Scintillation cocktail and a scintillation counter.

Procedure:

In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of 4-
hydroxyatomoxetine or the positive control.

» For total binding, add only the radioligand and cell membranes. For non-specific binding, add
a high concentration of a known NET inhibitor (e.g., desipramine) in addition to the
radioligand and membranes.

« Initiate the binding reaction by adding a fixed concentration of the radioligand (e.qg.,
[3H]nisoxetine) to all wells.

 Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient
time to reach equilibrium (e.g., 60-90 minutes).
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o Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
e Wash the filters with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

o Calculate the specific binding at each concentration of the test compound and determine the
ICs0 and Ki values using appropriate software.

Conclusion

4-Hydroxyatomoxetine is a crucial active metabolite of atomoxetine, contributing to its
therapeutic effects through potent inhibition of the norepinephrine transporter. Its formation and
clearance are significantly influenced by CYP2D6 polymorphisms, a key consideration in
personalized medicine approaches for ADHD treatment. The experimental protocols and
guantitative data presented in this guide provide a valuable resource for researchers and drug
development professionals working on norepinephrine reuptake inhibitors and related
compounds. Further investigation into the specific roles of 4-hydroxyatomoxetine in the
clinical efficacy and safety profile of atomoxetine is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxyatomoxetine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019935#structural-formula-of-4-hydroxyatomoxetine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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